molecular formula C12H18N2 B3418607 2-Benzyl-1-methylpiperazine CAS No. 1263481-99-7

2-Benzyl-1-methylpiperazine

Cat. No. B3418607
M. Wt: 190.28 g/mol
InChI Key: BYCJMYBUFIKCPP-UHFFFAOYSA-N
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Description

2-Benzyl-1-methylpiperazine, also known as Methylbenzylpiperazine (MBZP), is a stimulant drug which is a derivative of benzylpiperazine . It has been sold as an ingredient in legal recreational drugs known as “party pills”, initially in New Zealand and subsequently in other countries around the world .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 2-Benzyl-1-methylpiperazine, has been a topic of research in recent years . One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular formula of 2-Benzyl-1-methylpiperazine is C12H18N2 . It has a molar mass of 190.29 g/mol .


Chemical Reactions Analysis

2-Benzyl-1-methylpiperazine, like other piperazines, can participate in various chemical reactions. For instance, it can act as a nucleophile, participating in reactions such as alkylation, acylation, and substitution .


Physical And Chemical Properties Analysis

2-Benzyl-1-methylpiperazine is a liquid at room temperature . It is stored at a temperature of 4°C .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Derivatives : A study by Omodei-sale and Toja (1975) details the synthesis of various derivatives of 1-methylpiperazine, including 2-aryl and 2-alkyl derivatives. These derivatives were explored for their potential anti-inflammatory, coronary dilator, and CNS depressant activities (Omodei-sale & Toja, 1975).
  • Key Precursors in Synthesis : Koroleva et al. (2012) discuss the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a crucial precursor in the large-scale production of imatinib, a medication used in cancer treatment (Koroleva et al., 2012).

Structural and Chemical Analysis

  • Crystal Structure Analysis : The crystal structure of derivatives, such as 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, was studied by Ozbey, Kuş, and Göker (2001) to understand the conformation and binding properties of such compounds (Ozbey et al., 2001).

Therapeutic Research

  • Glucosidase Inhibitors and Antioxidant Activity : Özil, Parlak, and Baltaş (2018) synthesized benzimidazole derivatives containing piperazine, exhibiting significant in vitro antioxidant activities and glucosidase inhibitory potential, suggesting their therapeutic application (Özil et al., 2018).
  • PPARgamma Agonists : Compounds containing 4-methylpiperazine, as investigated by Collins et al. (1998), showed potential as PPARgamma agonists, with implications in improving aqueous solubility for pharmaceutical applications (Collins et al., 1998).

Material Science and Chemistry

  • Hydrogen-Bonding Salts Formation : Research by Yu Yang et al. (2015) on multi-component hydrogen-bonding salts formed from 1-methylpiperazine with aromatic carboxylic acids explores the formation of novel supramolecular architectures, which has implications in material science and chemistry (Yu Yang et al., 2015).

Cancer Research

  • Antiproliferative Effects : Saab et al. (2013) studied piperazine derivatives for their potential in inhibiting the proliferation of K-562 leukemia cells and inducing erythroid differentiation, demonstrating the compound's relevance in cancer research (Saab et al., 2013).

Safety And Hazards

The safety data sheet for 1-Methylpiperazine, a related compound, indicates that it is a flammable liquid and vapor. It can cause severe skin burns and eye damage, respiratory irritation, and may cause an allergic skin reaction. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-benzyl-1-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-14-8-7-13-10-12(14)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCJMYBUFIKCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595423
Record name 2-Benzyl-1-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-1-methylpiperazine

CAS RN

290832-49-4, 1263481-99-7
Record name 2-Benzyl-1-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzyl-1-methylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Chiaramonte, S Bua, M Ferraroni, A Nocentini… - European Journal of …, 2018 - Elsevier
Two series of 2-benzylpiperazines have been prepared and tested for the inhibition of physiologically relevant isoforms of human carbonic anhydrases (hCA, EC 4.2.1.1). The new …
Number of citations: 43 www.sciencedirect.com
N Chiaramonte - 2020 - flore.unifi.it
The present PhD thesis is focused on the chemical applied to synthesize new molecules as modulators of two metalloenzymes: the Carbonic Anhydrases and the Histone Deacetylases. …
Number of citations: 0 flore.unifi.it

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